N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a unique organic compound known for its intricate molecular structure and potential applications across various scientific fields, including chemistry, biology, medicine, and industrial processes. Its complex arrangement of furo[2,3-c]pyridine and benzo[c][1,2,5]thiadiazole moieties makes it an intriguing subject for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide generally involves multi-step organic reactions starting with readily available precursors. The key steps might include:
Synthesis of the furo[2,3-c]pyridine nucleus:
Furan and pyridine derivatives are often used.
Typical reaction conditions include cyclization using catalysts such as palladium.
Formation of the benzo[c][1,2,5]thiadiazole ring:
Employing thiadiazole-building blocks through condensation reactions.
Often requires the use of dehydrating agents.
Industrial Production Methods: For large-scale production, the synthesis might involve:
Continuous flow reactors for improved yield and efficiency.
Catalysts to enhance reaction rates and selectivity.
Optimization of reaction conditions to minimize by-products.
Types of Reactions it Undergoes:
Oxidation and Reduction Reactions:
Oxidation can occur at specific functional groups.
Common reagents include potassium permanganate or hydrogen peroxide.
Substitution Reactions:
Nucleophilic or electrophilic substitutions depending on the reactive sites.
Reagents like sodium hydride or alkyl halides might be involved.
Common Reagents and Conditions:
Catalysts such as palladium or platinum complexes.
Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed:
Depending on the reaction, products might include various substituted derivatives or functionalized analogs.
Scientific Research Applications
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is explored for several applications:
Chemistry:
Used in designing complex molecular architectures.
Functions as a building block in organic synthesis.
Biology:
Studied for its potential as a bioactive compound.
Investigated for enzyme inhibition properties.
Medicine:
Potential in drug design and development, targeting specific biological pathways.
Explored for anti-cancer and anti-inflammatory properties.
Industry:
Applications in creating advanced materials.
Used in the synthesis of specialty chemicals and dyes.
Mechanism of Action
When comparing N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide with other similar compounds:
Similarity:
Compounds like furo[2,3-c]pyridine derivatives or benzo[c][1,2,5]thiadiazole analogs.
Uniqueness:
Its specific substitution pattern and unique structural motifs give it distinct chemical and biological properties.
Comparison with Similar Compounds
Furo[2,3-c]pyridine analogs.
Benzo[c][1,2,5]thiadiazole derivatives.
Other fused heterocyclic compounds with similar frameworks.
Properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c21-15(11-1-2-12-13(9-11)19-24-18-12)17-5-7-20-6-3-10-4-8-23-14(10)16(20)22/h1-4,6,8-9H,5,7H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIPSUDFVIQGSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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